molecular formula C19H18N2O2S B14390612 3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 88460-46-2

3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14390612
CAS No.: 88460-46-2
M. Wt: 338.4 g/mol
InChI Key: OAXQGGVPORDYEE-UHFFFAOYSA-N
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Description

3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a thiazolidine ring fused with an isoindoline structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step reactions. One common method includes the condensation of a thiazolidine derivative with an isoindoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This compound may also influence cellular pathways by affecting the expression of certain genes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are known for their antidiabetic properties.

    Isoindoline derivatives: Compounds with isoindoline structures, which are studied for their pharmacological activities.

Uniqueness

3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its combined thiazolidine and isoindoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

88460-46-2

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

3-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C19H18N2O2S/c22-18(20-10-11-24-13-20)12-17-15-8-4-5-9-16(15)19(23)21(17)14-6-2-1-3-7-14/h1-9,17H,10-13H2

InChI Key

OAXQGGVPORDYEE-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1C(=O)CC2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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